molecular formula C14H17ClN4O B497175 N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide CAS No. 927639-84-7

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide

Cat. No. B497175
CAS RN: 927639-84-7
M. Wt: 292.76g/mol
InChI Key: GUFQAQYLMLZLNQ-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. It belongs to the class of triazole antifungal agents and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide involves inhibition of fungal lanosterol 14α-demethylase, which is a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of fungal cell membranes, and its inhibition leads to membrane dysfunction and ultimately cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and high selectivity towards fungal cells. It has minimal effects on human cells and does not interfere with human cytochrome P450 enzymes, which are essential for drug metabolism.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide is its broad-spectrum antifungal activity. It has also shown promising results in combination therapy with other antifungal agents. However, its limited solubility in aqueous solutions and poor pharmacokinetic properties have posed challenges in its development as a therapeutic agent.

Future Directions

1. Development of novel formulations to improve the solubility and bioavailability of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide.
2. Exploration of its potential as an antitumor agent in vivo.
3. Investigation of its activity against emerging fungal pathogens.
4. Evaluation of its efficacy in combination therapy with other antifungal agents.
5. Development of structure-activity relationship studies to optimize its antifungal activity and selectivity.
In conclusion, this compound is a promising chemical compound that has shown potent antifungal and antitumor activity in various studies. Its development as a therapeutic agent requires further research to overcome its limitations and optimize its activity and selectivity.

Synthesis Methods

The synthesis of N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide involves the reaction of 5-chloro-2-methylbenzoic acid with 1,1,1-trichloro-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propan-2-ol in the presence of a base. The resulting intermediate is then converted to the final product by reacting with an amine.

Scientific Research Applications

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propanamide has been extensively studied for its antifungal activity. It has shown potent activity against various fungal strains, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. Additionally, it has also demonstrated antitumor activity in various cancer cell lines.

properties

IUPAC Name

N-(5-chloro-2-methylphenyl)-3-(3,5-dimethyl-1,2,4-triazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O/c1-9-4-5-12(15)8-13(9)17-14(20)6-7-19-11(3)16-10(2)18-19/h4-5,8H,6-7H2,1-3H3,(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFQAQYLMLZLNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)CCN2C(=NC(=N2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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